molecular formula C12H11ClN2O B8765834 3-Chloro-6-phenethyloxypyridazine

3-Chloro-6-phenethyloxypyridazine

Cat. No.: B8765834
M. Wt: 234.68 g/mol
InChI Key: IOBQPKSHICEQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-phenethyloxypyridazine is a substituted pyridazine derivative characterized by a chlorine atom at position 3 and a phenethyloxy group at position 5. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, widely explored in medicinal chemistry due to their diverse bioactivity profiles.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-chloro-6-(2-phenylethoxy)pyridazine

InChI

InChI=1S/C12H11ClN2O/c13-11-6-7-12(15-14-11)16-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

IOBQPKSHICEQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=NN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs vary at position 6, influencing solubility, stability, and bioavailability:

Compound Name Substituents (Position 6) Key Properties Log S (Solubility) Bioavailability Notes Reference
3-Chloro-6-phenethyloxypyridazine Phenethyloxy High lipophilicity, moderate solubility Data unavailable Likely enhanced BBB penetration Inferred
3-Chloro-6-hydrazinopyridazine Hydrazino Polar, reactive 0.07 Poor GI absorption
3-Chloro-6-(piperazin-1-yl)pyridazine Piperazinyl Basic, water-soluble Data unavailable Anti-bacterial activity
3-Chloro-6-methylpyridazine Methyl Low polarity, stable Data unavailable Intermediate in synthesis
6-Chloropyridazine-3-carboxylic acid Carboxylic acid Highly polar, acidic Data unavailable Limited membrane permeability

Notes:

  • The phenethyloxy group confers higher lipophilicity than hydrazino or carboxylic acid substituents, favoring CNS-targeted applications.
  • Piperazinyl derivatives exhibit improved water solubility due to basicity, enhancing bioavailability for systemic targets .
  • Hydrazino analogs (e.g., 3-Chloro-6-hydrazinopyridazine) are prone to oxidation, limiting stability but useful as synthetic intermediates .
Anti-Microbial and Anti-Viral Activity
  • Piperazinyl derivatives (e.g., 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) demonstrate anti-bacterial and anti-viral properties, attributed to their ability to disrupt microbial enzymes or viral replication machinery .
  • Structural analogs with lipophilic groups often show enhanced penetration into bacterial membranes.
Cardiovascular and Anti-Platelet Effects
  • Pyridazines with piperazinyl or aminopropyl substituents (e.g., 3-(piperazin-1-yl)pyridazines) are reported to inhibit platelet aggregation and regulate cardiac ion channels .
Metabolic Stability
  • Methyl and chloromethyl derivatives (e.g., 3-Chloro-6-(chloromethyl)pyridazine) are metabolically stable but may exhibit toxicity due to reactive alkylating groups .
  • Phenethyloxy groups likely improve metabolic stability compared to hydrazines or carboxylic acids, which are susceptible to conjugation or hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.